molecular formula C10H13N3O B2426231 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol CAS No. 878430-55-8

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol

Cat. No. B2426231
CAS RN: 878430-55-8
M. Wt: 191.234
InChI Key: QSDIETLTSIOGHE-UHFFFAOYSA-N
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Description

The compound “2-(3-Amino-propyl)-1H-benzoimidazol-5-ol” is a derivative of benzoimidazole with an amino-propyl group attached. Benzoimidazoles are a class of organic compounds containing a benzene ring fused to an imidazole ring . The 3-Amino-propyl group is a common functional group in chemistry, often used in silanization processes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related compounds. For instance, tris(3-Aminopropyl)amine based receptors have been synthesized for anion recognition . Also, Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been synthesized .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds such as 3-Aminopropyltriethoxysilane have been used in the synthesis of gold nanoparticles anchored on silica substrate and as a functionalizing agent .

Scientific Research Applications

Antimicrobial Activity

A study explored the synthesis and antimicrobial activity of compounds containing the benzoimidazole moiety, which plays a crucial role in various biological fields. This includes its use as an antimicrobial agent, highlighting its effectiveness against several bacterial and fungal species (Abd El-Meguid, 2014).

Antihypertensive Activity

Research has been conducted on benzimidazole derivatives for their antihypertensive properties. Compounds synthesized from benzimidazole showed potent antihypertensive effects, suggesting potential applications in treating hypertension (Sharma, Kohli, & Sharma, 2010).

NMDA Antagonists

Benzimidazole compounds have been evaluated as NMDA receptor antagonists. These compounds showed promise as neuroprotective agents, with one particular compound demonstrating significant potential in reducing brain tissue infarction in rat models (Baudy et al., 2001).

Photoluminescence and Electronic Applications

Benzimidazole derivatives have been used in creating new electron-accepting materials for OLEDs. Their unique structural properties contribute to their efficiency as components in organic light-emitting diodes, highlighting their potential in electronic and photoluminescent applications (Hu et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, structurally related to benzimidazoles, have shown effectiveness as corrosion inhibitors for steel in acidic environments. Their ability to adsorb onto surfaces and protect against corrosion underscores their industrial and engineering applications (Hu et al., 2016).

Antifungal Activity

Several benzimidazole derivatives have been synthesized and tested for their antifungal activities. These compounds displayed broad-spectrum activity against various fungal species, indicating their potential use in antifungal therapies (Guillon et al., 2011).

Anti-Prostate Cancer Drugs

Research into benzimidazole analogs has led to the development of inhibitors targeting prostate cancer antigen-1 (PCA-1/ALKBH3), demonstrating the therapeutic potential of these compounds in treating prostate cancer (Nakao et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, N-(3-Aminopropyl)imidazole, indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

While specific future directions for “2-(3-Amino-propyl)-1H-benzoimidazol-5-ol” were not found, related compounds such as 3-Aminopropyltriethoxysilane have been used in the synthesis of dye-doped silica nanoparticles with minimal aggregation and minimal nonspecific binding with biomolecules .

Mechanism of Action

Target of Action

Similar compounds such as aminosilanes are known to interact with various surfaces, including metal oxides like silica and titania . They are often used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .

Mode of Action

Aminosilanes like (3-aminopropyl)triethoxysilane (aptes) are known to attach an amino group to the functional silane for bio-conjugation . This suggests that 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol might interact with its targets in a similar manner, potentially leading to changes in the target’s properties or functions.

Biochemical Pathways

It’s worth noting that polyamine oxidases, which catalyze the conversion of spermidine and spermine to other compounds, are involved in various cellular processes . This suggests that this compound might influence similar pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds such as amifostine have been studied, and it’s known that amifostine is rapidly cleared from the plasma with a distribution half-life of less than 1 minute and an elimination half-life of approximately 8 minutes .

Result of Action

Aminosilanes like aptes have been used to improve the adhesion of graphene sheets and sio2 to metal electrodes, which can be used as electroresponsive tools in biosensing applications . This suggests that this compound might have similar effects.

Action Environment

It’s known that aminosilanes like aptes can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms), suggesting that the action of this compound might also be influenced by the properties of the surrounding environment .

properties

IUPAC Name

2-(3-aminopropyl)-3H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-5-1-2-10-12-8-4-3-7(14)6-9(8)13-10/h3-4,6,14H,1-2,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDIETLTSIOGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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